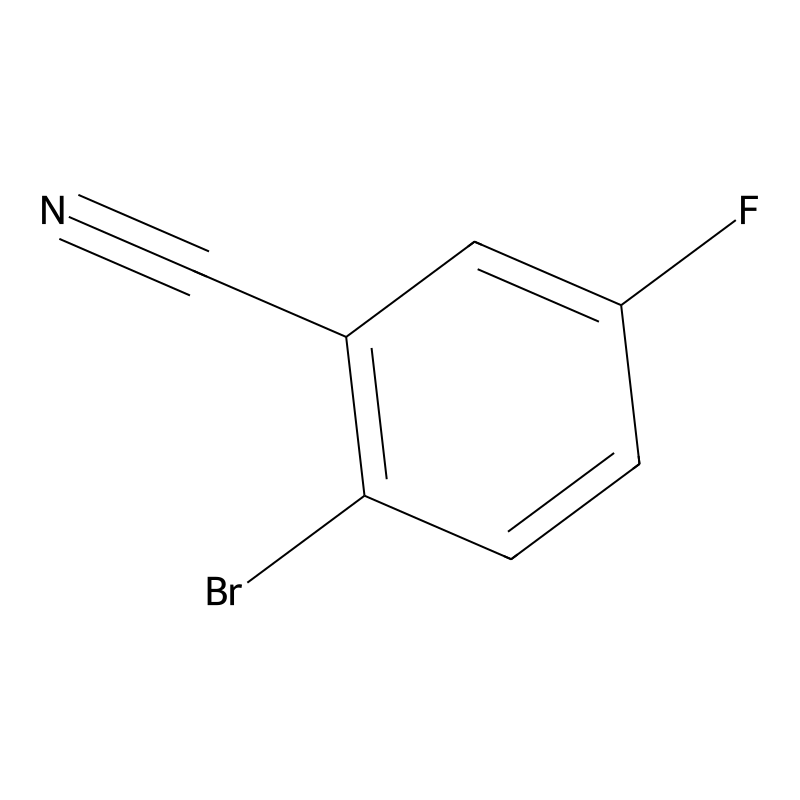2-Bromo-5-fluorobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
OLED Applications
Scientific Field: Organic Electronics
Application Summary: 2-Bromo-5-fluorobenzonitrile is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications.
Results or Outcomes: The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5%.
Antitumor and Anti-inflammatory Applications
Scientific Field: Medicinal Chemistry
Application Summary: 2-Bromo-5-fluorobenzonitrile is used in the synthesis of quinazolines for use in antitumor and anti-inflammatory applications.
Methods of Application: The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines.
Results or Outcomes: The synthesized quinazolines have shown potential in antitumor and anti-inflammatory applications.
2-Bromo-5-fluorobenzonitrile is an organic compound with the molecular formula CHBrFN. It features a bromine atom at the 2-position and a fluorine atom at the 5-position of a benzonitrile structure. This compound is characterized by its aromatic nature and the presence of both halogen and nitrile functional groups, which contribute to its unique chemical properties and reactivity.
- Suzuki Coupling Reaction: 2-Bromo-5-fluorobenzonitrile is commonly used as a coupling partner in Suzuki reactions, allowing for the formation of biaryl compounds .
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it useful in synthetic organic chemistry.
- Electrophilic Aromatic Substitution: The presence of the nitrile group can influence electrophilic substitution patterns on the aromatic ring.
Research indicates that 2-bromo-5-fluorobenzonitrile exhibits significant biological activity. It has been identified as a precursor in the synthesis of various pharmaceuticals, particularly those targeting antitumor and anti-inflammatory pathways . Its unique halogen substitutions may enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry.
Several methods have been developed for synthesizing 2-bromo-5-fluorobenzonitrile:
- Bromination of 5-Fluorobenzonitrile: This method involves the bromination of 5-fluorobenzonitrile using bromine or brominating agents under controlled conditions to yield 2-bromo-5-fluorobenzonitrile.
- From o-Fluorobenzoyl Chloride: A more environmentally friendly synthesis involves reacting o-fluorobenzoyl chloride with ammonia to form o-fluorobenzamide, followed by dehydration to produce o-fluorobenzonitrile. Bromination in sulfuric acid yields the final product .
2-Bromo-5-fluorobenzonitrile finds applications in several fields:
- Organic Electronics: It serves as a precursor for thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs) .
- Pharmaceuticals: Its derivatives are explored for their potential as active pharmaceutical ingredients (APIs) due to their biological activities .
- Chemical Research: The compound is utilized in various
Studies involving 2-bromo-5-fluorobenzonitrile have focused on its interactions with various nucleophiles and electrophiles, elucidating its reactivity patterns. The compound's halogen substituents significantly affect its reactivity, making it an interesting subject for mechanistic studies in organic chemistry.
Several compounds share structural similarities with 2-bromo-5-fluorobenzonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Bromo-3-fluorobenzonitrile | Bromine at position 4, Fluorine at 3 | Different substitution pattern affects reactivity |
| 3-Bromo-4-fluorobenzonitrile | Bromine at position 3, Fluorine at 4 | May exhibit different biological activity due to substitution |
| 5-Chloro-2-fluorobenzonitrile | Chlorine instead of Bromine | Altered electronic properties due to chlorine vs. bromine |
| 2-Bromo-4-fluorobenzonitrile | Bromine at position 2, Fluorine at 4 | Different steric hindrance affecting reaction outcomes |
The distinct positioning of halogens and the presence of the nitrile group contribute to the unique chemical behavior and potential applications of each compound.
XLogP3
GHS Hazard Statements
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








